molecular formula C11H16O4 B13504727 (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol

(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol

Cat. No.: B13504727
M. Wt: 212.24 g/mol
InChI Key: OSDJJQHSRCSLPC-ZETCQYMHSA-N
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Description

(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of three methoxy groups attached to a phenyl ring and an ethan-1-ol moiety. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.

    Methoxylation: Introduction of methoxy groups at the 2, 4, and 6 positions of the phenyl ring. This can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.

    Chiral Reduction: The key step involves the reduction of a ketone intermediate to form the chiral alcohol. This is often achieved using chiral catalysts or reagents such as borane complexes or chiral oxazaborolidine catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Methoxylation: Utilizing continuous flow reactors to introduce methoxy groups efficiently.

    Chiral Catalysis: Employing robust and scalable chiral catalysts to ensure high enantioselectivity and yield.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, leading to modulation of their activity.

    Pathways: Involvement in biochemical pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    1-(2,4,6-Trimethoxyphenyl)ethan-1-one: The ketone derivative.

    1-(2,4,6-Trimethoxyphenyl)ethane: The fully reduced alkane derivative.

Uniqueness

(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other derivatives. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1S)-1-(2,4,6-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H16O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7,12H,1-4H3/t7-/m0/s1

InChI Key

OSDJJQHSRCSLPC-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1OC)OC)OC)O

Canonical SMILES

CC(C1=C(C=C(C=C1OC)OC)OC)O

Origin of Product

United States

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